

JNJ-7706204: Application Notes and Protocols for Inducing Mitotic Arrest

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Compound of Interest

Compound Name: JNJ-6204

Cat. No.: B15541541

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Introduction

JNJ-7706204 (also referred to as JNJ-7706621) is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.^{[1][2][3][4][5]} Its ability to induce mitotic arrest makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes, experimental protocols, and data regarding the use of JNJ-7706204 to induce mitotic arrest in cancer cell lines.

JNJ-7706204 functions as a dual inhibitor, potently targeting both CDK1/2 and Aurora A/B kinases.^{[1][4]} This dual activity disrupts the normal progression of the cell cycle at multiple points, leading to a robust mitotic arrest and, in many cases, subsequent apoptosis.^[3] The compound has demonstrated efficacy in a variety of human cancer cell lines, irrespective of their p53 or retinoblastoma status.^{[1][3]}

Data Presentation

Kinase Inhibition Profile of JNJ-7706204

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of JNJ-7706204 against a panel of purified kinases, demonstrating its potent activity against CDKs and Aurora kinases.

Kinase Target	IC50 (nM)
CDK1/cyclin B	9[1][2][4]
CDK2/cyclin A	4[2]
CDK2/cyclin E	3[2][4]
CDK3/cyclin E	58[2]
CDK4/cyclin D1	253[2]
CDK6/cyclin D1	175[2]
Aurora A	11[2][4]
Aurora B	15[2][4]
VEGF-R2	154-254[1]
FGF-R2	154-254[1]
GSK3 β	154-254[1]

Cellular Activity of JNJ-7706204 in Cancer Cell Lines

JNJ-7706204 effectively inhibits the proliferation of a diverse range of human cancer cell lines. The table below presents the IC50 values for cell growth inhibition in several commonly used cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Cancer	112 - 284[1][4]
HCT-116	Colon Carcinoma	112 - 254[1][4]
SK-OV-3	Ovarian Cancer	112 - 514[1]
PC3	Prostate Cancer	112 - 514[1]
DU145	Prostate Cancer	112 - 514[1]
A375	Melanoma	112 - 447[1][4]
MDA-MB-231	Breast Cancer	112 - 514[1]
MES-SA	Uterine Sarcoma	112 - 514[1]
MES-SA/Dx5	Uterine Sarcoma (P-glycoprotein overexpressing)	112 - 514[1]

Signaling Pathways and Experimental Workflows

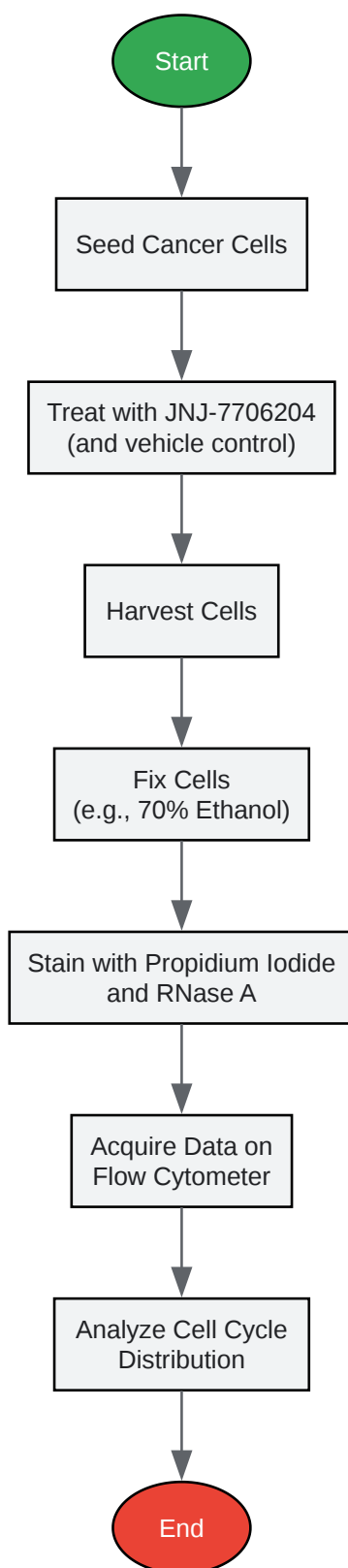
Mechanism of Action: JNJ-7706204-Induced Mitotic Arrest

JNJ-7706204 exerts its effect by simultaneously inhibiting two key families of kinases that govern cell cycle progression. The diagram below illustrates the signaling pathway affected by JNJ-7706204.

JNJ-7706204 dual inhibition pathway.

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines a typical workflow for analyzing the effects of JNJ-7706204 on the cell cycle using flow cytometry.



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Workflow for cell cycle analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the IC₅₀ of JNJ-7706204 against CDK1/cyclin B and Aurora A/B kinases.

Materials:

- Recombinant human CDK1/cyclin B or Aurora A/B enzyme
- Biotinylated peptide substrate (e.g., Histone H1 peptide for CDK1, Kemptide for Aurora kinases)
- JNJ-7706204 stock solution (in DMSO)
- Kinase assay buffer
- [γ -33P]ATP
- Streptavidin-coated plates
- Wash buffers
- Scintillation counter

Procedure:

- Prepare serial dilutions of JNJ-7706204 in kinase assay buffer.
- In a streptavidin-coated plate, add the kinase, the peptide substrate, and the JNJ-7706204 dilution or vehicle control (DMSO).
- Initiate the kinase reaction by adding [γ -33P]ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).

- Wash the plate to remove unincorporated [γ - ^{33}P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each JNJ-7706204 concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay

This protocol describes how to measure the effect of JNJ-7706204 on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- JNJ-7706204 stock solution (in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of JNJ-7706204 in complete culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of JNJ-7706204 or a vehicle control.

- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value by plotting cell viability against the log of the JNJ-7706204 concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the cell cycle distribution of cells treated with JNJ-7706204.

Materials:

- Treated and control cells
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Harvesting:
 - For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect in a tube.

- For suspension cells, collect directly into a tube.
- Centrifuge the cells and discard the supernatant.
- Fixation:
 - Resuspend the cell pellet in cold PBS.
 - While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
 - Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
 - Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

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